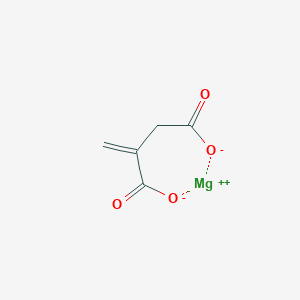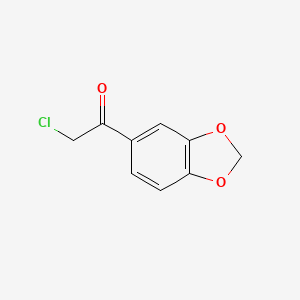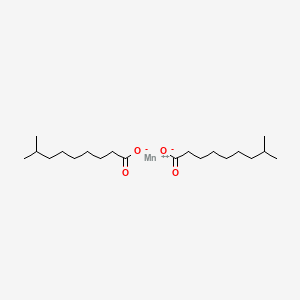
Manganese isodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese isodecanoate is a chemical compound with the molecular formula C_20H_38MnO_4. It is an organometallic compound where manganese is coordinated with isodecanoic acid. This compound is known for its applications in various fields, including catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese isodecanoate can be synthesized through the reaction of manganese salts with isodecanoic acid. One common method involves the reaction of manganese(II) chloride with isodecanoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the this compound complex.
Industrial Production Methods: In industrial settings, this compound is produced by reacting manganese oxide or manganese carbonate with isodecanoic acid. The reaction is conducted at elevated temperatures to facilitate the formation of the desired product. The resulting this compound is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Manganese isodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides.
Reduction: It can be reduced to form manganese metal or lower oxidation state manganese compounds.
Substitution: It can undergo substitution reactions where the isodecanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products:
Oxidation: Manganese dioxide (MnO_2)
Reduction: Manganese metal (Mn)
Substitution: Various manganese complexes with different ligands
Applications De Recherche Scientifique
Manganese isodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is studied for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of coatings, lubricants, and as a stabilizer in plastics.
Mécanisme D'action
The mechanism by which manganese isodecanoate exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. The manganese center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The isodecanoate ligand provides stability to the manganese center and influences the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Manganese acetate: Another manganese carboxylate compound with similar catalytic properties.
Manganese stearate: Used in similar applications but with different solubility and reactivity profiles.
Manganese oleate: Known for its use in the production of nanomaterials.
Uniqueness: Manganese isodecanoate is unique due to its specific ligand structure, which imparts distinct solubility and reactivity characteristics. Its branched-chain structure provides steric hindrance, influencing its catalytic behavior and making it suitable for specific applications where other manganese carboxylates may not be as effective.
Propriétés
Numéro CAS |
84962-57-2 |
|---|---|
Formule moléculaire |
C20H38MnO4 |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
manganese(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Mn/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
DVUZCSKPQAAPJP-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


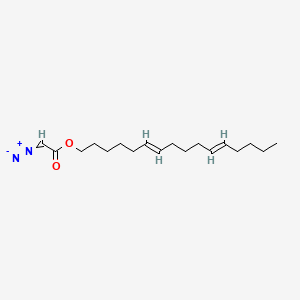
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13808677.png)
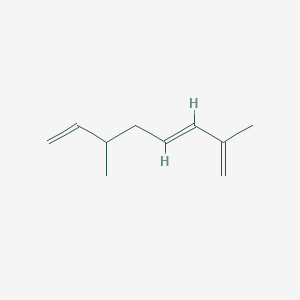
![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)

![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B13808708.png)
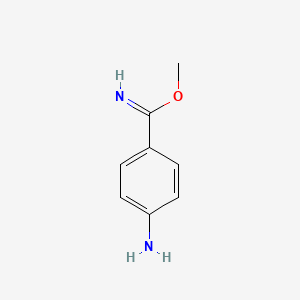
![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)
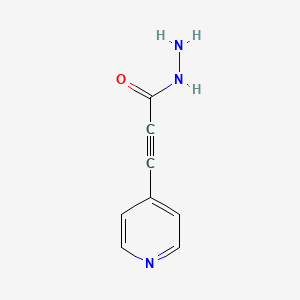
![(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)

![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
